![molecular formula C12H17N3O3 B2787796 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide CAS No. 1008052-15-0](/img/structure/B2787796.png)
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
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Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been described in several studies. One approach involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the unusual multiplicity of the resonances for the C-3 and C-4 methylene protons was explained by the effect of the quaternary N atom and the dynamics on the heterocycle conformation and angles, which produced an A 2 B 2 system and resulted in triplets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been described in several studies. For instance, a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, has been used .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include a solid form, solubility of 25 mg/mL in 1N NaOH in methanol, and a melting point of 260-265 °C (lit.) .Scientific Research Applications
Synthesis of Complex Isoquinolines and Quinolizidines
“6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
Sigma-2 Receptor Selective Ligands
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be derived from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have demonstrated high affinities and selectivities for sigma-2 receptor. These ligands have been used extensively as study tools in various tumor imaging and therapy .
Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Peripheral Catechol-O-Methyltransferase Inhibitors
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Parkinson’s Disease Treatment
1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used in the treatment of Parkinson’s disease .
Anti-inflammatory, Anti-viral, Anti-fungal, and Anti-cancer Compounds
1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .
Safety and Hazards
Future Directions
The future directions for the study of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
Mechanism of Action
Target of Action
Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to interact with various targets, including sigma-2 receptors and HIV-1 reverse transcriptase .
Mode of Action
For instance, some THIQ derivatives have been used as sigma-2 receptor selective ligands, which are valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics . Other THIQ derivatives have been reported to inhibit HIV-1 reverse transcriptase .
Biochemical Pathways
Thiq derivatives have been associated with various biochemical pathways, depending on their specific targets .
Result of Action
Thiq derivatives have been associated with various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .
properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEGUZIBGCGRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide |
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